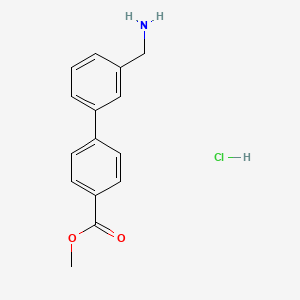
4-Ala-dsip-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Ala-dsip-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
4-Ala-dsip-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-Ala-dsip-NH2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in research on sleep regulation and circadian rhythms.
Industry: The compound is used in the development of sleep aids and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 4-Ala-dsip-NH2 involves its interaction with specific receptors in the brain that regulate sleep-wake cycles. The compound enhances GABAergic transmission, leading to relaxation and sedation . It also influences the release of growth hormone and other sleep-related neurotransmitters .
Comparison with Similar Compounds
4-Ala-dsip-NH2 is unique compared to other similar compounds due to its ability to cross the blood-brain barrier and its stability in the gastrointestinal tract . Similar compounds include:
Delta sleep-inducing peptide (DSIP): The parent compound with similar sleep-promoting effects.
Emideltide: Another synthetic derivative with sedative properties.
Melatonin: A hormone that regulates sleep-wake cycles but with a different mechanism of action.
Properties
CAS No. |
65908-44-3 |
|---|---|
Molecular Formula |
C36H50N10O15 |
Molecular Weight |
862.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C36H50N10O15/c1-16(42-33(57)21(37)10-19-12-38-22-7-5-4-6-20(19)22)30(54)39-13-26(48)41-17(2)31(55)45-24(11-29(52)53)35(59)43-18(3)32(56)46-25(15-47)34(58)40-14-27(49)44-23(36(60)61)8-9-28(50)51/h4-7,12,16-18,21,23-25,38,47H,8-11,13-15,37H2,1-3H3,(H,39,54)(H,40,58)(H,41,48)(H,42,57)(H,43,59)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)(H,60,61)/t16-,17+,18-,21-,23-,24-,25-/m0/s1 |
InChI Key |
XUIBJMNGYMEHSB-OUCJSSKUSA-N |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
sequence |
WAGADASGE |
Synonyms |
4-Ala-delta-sleep-inducing peptide amine 4-Ala-DSIP-NH2 delta-sleep-inducing peptide amine, Ala(4)- delta-sleep-inducing peptide amine, alanine(4)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1495188.png)
![(E)-But-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine](/img/structure/B1495194.png)





![6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1495234.png)

